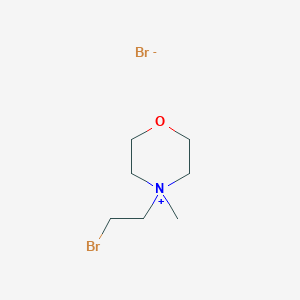
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with a bromine atom attached to an ethyl group, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide typically involves the reaction of 4-methylmorpholine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of 4-(2-hydroxyethyl)-4-methylmorpholin-4-ium bromide.
Scientific Research Applications
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or activation of their functions. The compound can also participate in redox reactions, affecting the redox state of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)-4-methylmorpholin-4-ium chloride
- 4-(2-Iodoethyl)-4-methylmorpholin-4-ium iodide
- 4-(2-Fluoroethyl)-4-methylmorpholin-4-ium fluoride
Uniqueness
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various applications.
Properties
CAS No. |
6268-76-4 |
|---|---|
Molecular Formula |
C7H15Br2NO |
Molecular Weight |
289.01 g/mol |
IUPAC Name |
4-(2-bromoethyl)-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C7H15BrNO.BrH/c1-9(3-2-8)4-6-10-7-5-9;/h2-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
NMHIUCBQRSFAJN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOCC1)CCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















